molecular formula C20H22N4O2S B5585348 5-{[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}-2-tert-butylpyrimidin-4-ol

5-{[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}-2-tert-butylpyrimidin-4-ol

Cat. No. B5585348
M. Wt: 382.5 g/mol
InChI Key: IOVZMQJZSGCKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multistep chemical reactions, including condensation, cyclization, and substitution reactions. For example, asymmetric syntheses of pyrrolidines from benzotriazole derivatives demonstrate the complexity of synthesizing nitrogen-containing heterocycles (Katritzky et al., 1999). These methods could potentially be adapted to synthesize the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using X-ray crystallography, NMR spectroscopy, and computational methods. For instance, the crystal structure of benzotriazole derivatives confirmed by X-ray crystallography provides insights into the spatial arrangement of atoms and functional groups which is crucial for understanding the compound's reactivity and interaction with biological targets (Dani et al., 2013).

Chemical Reactions and Properties

Compounds containing benzothiazole and pyrrolidine units participate in various chemical reactions, including nucleophilic substitution and electrophilic addition. Their chemical properties, such as reactivity towards different reagents, are influenced by the presence of electron-withdrawing or donating groups, steric hindrance, and the compound's overall electronic structure.

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and stability, are determined by their molecular structure. For example, the introduction of tert-butyl and pyrimidin-4-ol groups could affect the compound's solubility in organic solvents and water, which is essential for its application in drug formulation.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity, and the potential to form complexes with metals or other organic molecules, can be inferred from functional groups present in the molecule. Studies on similar compounds, such as those involving pyridine and benzothiazole derivatives, provide valuable insights into the chemical behavior of heterocyclic compounds (Klein et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Benzothiazoles have been found to have a wide range of biological activities, including antibacterial, antifungal, antioxidant, and more .

Future Directions

Benzothiazoles and their derivatives are a topic of ongoing research due to their wide range of biological activities . Future research could explore the properties and potential applications of this specific compound.

properties

IUPAC Name

5-[2-(1,3-benzothiazol-2-yl)pyrrolidine-1-carbonyl]-2-tert-butyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-20(2,3)19-21-11-12(16(25)23-19)18(26)24-10-6-8-14(24)17-22-13-7-4-5-9-15(13)27-17/h4-5,7,9,11,14H,6,8,10H2,1-3H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVZMQJZSGCKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C(=O)N1)C(=O)N2CCCC2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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